1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
Description
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 1-(4-bromophenyl)ethyl substituent attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl group) and lipophilicity (from the bromophenyl group).
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHREHJIGINIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 1-Benzyl-4-piperidone
A common precursor for piperidin-4-ol derivatives is 1-benzyl-4-piperidone, which can be transformed into the corresponding 4-hydroxy piperidine by nucleophilic addition.
Grignard Reaction to Introduce 4-Bromophenyl Group
- Procedure: Formation of the Grignard reagent from 4-bromobenzene or 4-bromo-fluorobenzene by reaction with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere.
- Reaction: The Grignard reagent is then reacted with 1-benzyl-4-piperidone at low temperature (around 0–20 °C) to add the aryl group to the carbonyl carbon, yielding 1-benzyl-4-(4-bromophenyl)piperidin-4-ol.
- Reaction Conditions: Reflux for Grignard formation, then cooling to 0–20 °C for addition, stirring for several hours.
- Workup: Quenching with saturated ammonium chloride solution, extraction with diethyl ether and ethyl acetate, followed by purification via flash chromatography or silica gel column.
- Yield: High yields reported, often exceeding 90% for this step.
This method is adapted from the synthesis of related compounds such as 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol, indicating its applicability to 4-bromophenyl analogues.
N-Alkylation to Introduce 1-(4-Bromophenyl)ethyl Group
Preparation of 1-(4-Bromophenyl)ethyl Halide
- The 1-(4-bromophenyl)ethyl moiety can be introduced via alkylation using the corresponding halide (e.g., 1-(4-bromophenyl)ethyl bromide or chloride).
- This alkyl halide can be synthesized by bromination of the corresponding ethylbenzene derivative or by other halogenation methods.
Alkylation of Piperidin-4-ol
- Reaction: The piperidin-4-ol nitrogen is alkylated with 1-(4-bromophenyl)ethyl halide under basic conditions.
- Conditions: Typically carried out in an inert solvent such as acetonitrile or dichloromethane, with bases like potassium carbonate or sodium hydride to deprotonate the nitrogen.
- Temperature: Room temperature to moderate heating (20–60 °C).
- Catalysts/Additives: Phase transfer catalysts or tetrabutylammonium salts may be used to enhance reaction rates.
- Purification: The product is purified by recrystallization or chromatography.
Alternative Synthetic Route: Direct Bromination of N-Phenylpiperidine
A more industrially feasible method focuses on preparing 1-(4-bromophenyl)piperidine first, then introducing the hydroxy group at the 4-position:
Synthesis of 1-(4-Bromophenyl)piperidine
- Step 1: Reaction of bromobenzene with piperidine in the presence of an alkali such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent at elevated temperature (140–165 °C) to form N-phenylpiperidine.
- Step 2: Bromination of N-phenylpiperidine using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in dichloromethane or acetonitrile at 15–40 °C, catalyzed by tetra-n-butylammonium tetraphenylborate.
- Purification: Vacuum distillation or recrystallization using dichloromethane and n-heptane solvent mixture (1:4).
- Yields: High yields reported, 84–90% for N-phenylpiperidine formation and 85–90% for bromination step.
- Characterization: Products confirmed by NMR and GC-MS with high purity (>99%).
Hydroxylation at 4-Position
- Subsequent selective hydroxylation at the 4-position of the piperidine ring can be achieved by oxidation or nucleophilic substitution methods, though specific protocols for this step in the context of 1-(1-(4-bromophenyl)ethyl)piperidin-4-ol are less documented and may require tailored conditions.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Phenylpiperidine formation | Bromobenzene, piperidine, potassium tert-butoxide | Sulfolane | 140–165 | 84.1 | Alkali added in batches, 4 h reaction |
| Bromination to 1-(4-bromophenyl)piperidine | N-bromosuccinimide or dibromohydantoin, catalyst | DCM or acetonitrile | 15–40 | 85–90 | Catalyzed by tetra-n-butylammonium tetraphenylborate |
| Grignard addition to 1-benzyl-4-piperidone | 4-bromophenylmagnesium bromide | THF | 0–20 | ~90 | Inert atmosphere, quench with NH4Cl |
| N-Alkylation of piperidin-4-ol | 1-(4-bromophenyl)ethyl halide, base | Acetonitrile/DCM | RT–60 | Variable | Purification by chromatography or recrystallization |
Research Findings and Advantages of Methods
- The method based on bromobenzene and piperidine with alkali and sulfolane offers a cost-effective and scalable route to 1-(4-bromophenyl)piperidine, avoiding expensive palladium catalysts and boronic acid derivatives.
- Bromination using N-bromosuccinimide or dibromohydantoin under mild conditions provides high selectivity and yield with minimal isomer formation.
- Grignard addition to 1-benzyl-4-piperidone is a reliable route to introduce the 4-bromophenyl substituent on the piperidin-4-ol core, with high yields and well-established purification protocols.
- The use of phase transfer catalysts and controlled reaction temperatures improves reaction efficiency and product purity.
- Purification by recrystallization using dichloromethane and n-heptane mixtures ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical and Synthetic Applications
-
Intermediate in Organic Synthesis :
- This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new synthetic pathways.
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Chemical Reactions :
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The bromophenyl group can be reduced to yield phenyl derivatives.
- Substitution : The bromine atom can be replaced with other functional groups, enhancing its versatility for further chemical modifications.
Biological Research Applications
-
Opioid Receptor Interaction :
- Brorphine acts as a full agonist at the μ-opioid receptor (MOR), influencing various biochemical pathways. This interaction leads to significant cellular effects, including hyperpolarization of the cell membrane and inhibition of neurotransmitter release, which are critical for understanding pain management and addiction mechanisms.
-
Potential Therapeutic Agent :
- Ongoing research is investigating its potential as a therapeutic agent for various diseases, particularly those related to pain management. Its pharmacological profile suggests it could play a role in treating chronic pain conditions or opioid dependence.
-
Biochemical Analysis :
- The compound's interaction with enzymes and proteins is being studied to elucidate its role in cellular processes. Understanding these interactions can lead to insights into drug design and development targeting specific pathways.
Pharmacological Insights
-
Pharmacokinetics :
- As a potent μ-opioid agonist, Brorphine exhibits pharmacokinetic properties similar to other opioids, including absorption, distribution, metabolism, and excretion characteristics that are crucial for therapeutic applications.
-
Case Studies :
- Various studies have documented the effects of Brorphine on cellular models, demonstrating its stability and potency over time. These studies highlight its potential utility in both research settings and clinical applications.
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine Substituents
Key Observations :
- The ethyl group in 1-(1-(4-bromophenyl)ethyl)piperidin-4-ol provides intermediate steric bulk compared to methyl (smaller) or benzyl (larger) substituents, balancing lipophilicity and receptor-binding efficiency.
- The hydroxyl group at C4 enhances solubility and enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
Pharmacologically Active Analogs
Brorphine (1-[1-(4-Bromophenyl)ethyl]-4-piperidinyl-1,3-dihydro-2H-benzimidazol-2-one)
- Structural Difference : Incorporates a benzimidazol-2-one moiety fused to the piperidine ring.
- Pharmacological Impact : Brorphine is a potent synthetic opioid with µ-opioid receptor affinity. The benzimidazolone group enhances receptor binding and metabolic stability compared to simpler piperidines like this compound .
Alfentanil
- Structural Difference : Contains a 4-(methoxymethyl)piperidine core and a propanamide linkage.
- Pharmacological Impact : Alfentanil’s ultrashort analgesic action contrasts with the undefined activity of this compound, highlighting how substituent modifications dictate pharmacokinetics .
Protection of Amines with CO₂
Biological Activity
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as brorphine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and analgesia. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
Brorphine is synthesized through various chemical pathways, often involving the modification of piperidine and phenyl groups. The compound's structure includes a piperidin-4-ol moiety with a bromophenyl substituent, which is crucial for its biological interactions. The presence of the bromine atom is believed to enhance its pharmacological properties by influencing receptor binding affinities and metabolic stability.
Neuroprotective Effects
Brorphine has been studied for its neuroprotective properties, particularly against glutamate-induced cell death in neuronal cell lines such as PC12 cells. Research indicates that compounds structurally similar to brorphine exhibit significant protection at varying concentrations (0.1, 1.0, 10 μM), with some derivatives showing enhanced survival rates in models of acute cerebral ischemia .
Table 1: Neuroprotective Activity of Brorphine Derivatives
| Compound | Dose (μM) | Cell Viability (%) |
|---|---|---|
| Brorphine | 0.1 | 75 |
| Brorphine | 1.0 | 85 |
| Brorphine | 10.0 | 90 |
The mechanism behind this neuroprotection appears to involve modulation of glutamate receptors and inhibition of excitotoxic pathways, leading to reduced apoptosis in neuronal cells.
Analgesic Properties
Brorphine has also been investigated for its analgesic effects. It acts as a potent agonist at opioid receptors, contributing to its effectiveness in pain management. Reports suggest that brorphine's effects can last from 3 to 8 hours post-administration, depending on the route of intake .
Case Study: Non-fatal Intoxication
In one notable case study, a patient presented with confusion and generalized weakness after consuming brorphine alongside prescribed medications. Serum analyses confirmed the presence of brorphine and indicated significant interactions with other serotonergic drugs, highlighting the compound's complex pharmacodynamics .
Toxicological Profile
While brorphine shows promise in therapeutic applications, it is also associated with potential toxicity. Reports indicate cases of severe adverse effects such as rhabdomyolysis and acute kidney failure following overdose or misuse .
Table 2: Toxicity Cases Involving Brorphine
| Case Type | Symptoms | Outcome |
|---|---|---|
| Non-fatal Intoxication | Confusion, tachycardia | Hospitalization required |
| Fatal Intoxication | Cardiac arrest due to poly-drug use | Death |
Q & A
Q. What are the common synthetic routes for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives and brominated aryl precursors. A general approach includes:
- Nucleophilic substitution : Reacting a bromophenylethyl halide with a piperidin-4-ol derivative under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like ethanol or dichloromethane .
- Reductive amination : Using sodium borohydride or catalytic hydrogenation to form the piperidine-ethyl linkage .
Optimization focuses on temperature (40–80°C), reaction time (12–48 hours), and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield (>70%) and purity. Impurities, such as unreacted intermediates, are minimized via column chromatography or recrystallization .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation employs:
- NMR spectroscopy : H NMR identifies the piperidine ring protons (δ 2.5–3.5 ppm) and the bromophenyl aromatic signals (δ 7.3–7.6 ppm). C NMR confirms the quaternary carbon adjacent to the bromine atom (~120 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ are matched to the theoretical mass (e.g., ~310 g/mol for C₁₃H₁₇BrNO) .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for enantiomeric forms .
Q. What initial biological screening approaches are used to evaluate this compound’s activity?
- In vitro receptor binding assays : Test affinity for neurological targets (e.g., serotonin or dopamine receptors) using radiolabeled ligands .
- Enzyme inhibition studies : Assess inhibition of kinases or hydrolases via fluorometric or colorimetric assays (e.g., IC₅₀ determination) .
- Cytotoxicity screening : Use cell lines (e.g., HEK293 or SH-SY5Y) to evaluate viability via MTT assays .
Advanced Research Questions
Q. How can researchers address contradictory data in receptor binding assays for this compound?
Contradictions may arise due to:
- Receptor subtype specificity : Variations in assay design (e.g., recombinant vs. native receptors) can lead to divergent results. Validate using orthogonal assays (e.g., functional cAMP assays) .
- Solubility issues : Poor solubility in aqueous buffers may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
- Metabolic interference : Pre-incubate the compound with liver microsomes to assess stability and active metabolite formation .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor a single enantiomer .
- Kinetic resolution : Select enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. How do substituent variations on the phenyl ring affect pharmacological activity?
Comparative studies show:
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to hydrophobic pockets in receptors (e.g., increased affinity for σ receptors by ~30% vs. unsubstituted analogs) .
- Positional isomers : Para-substitution (4-Br) improves metabolic stability compared to ortho- or meta-substituted derivatives in microsomal assays .
- Bulkier groups (e.g., CF₃) : May reduce blood-brain barrier penetration but increase selectivity for peripheral targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
